molecular formula C₁₃H₁₄N₄O₄S B1663316 Acetyl sulfamethoxypyrazine CAS No. 3590-05-4

Acetyl sulfamethoxypyrazine

Cat. No. B1663316
CAS RN: 3590-05-4
M. Wt: 322.34 g/mol
InChI Key: GWVCIJWBGGVDJJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Acetyl Sulfamethoxypyrazine consists of 13 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule is not specified in the available resources.

Scientific Research Applications

Antibacterial Properties

Acetyl sulfamethoxypyrazine, a derivative of sulfamethoxypyrazine, exhibits notable antibacterial properties. It maintains effective blood and tissue concentrations for prolonged periods at low dosage levels, demonstrating a high therapeutic index (Seneca, 1966)(Seneca, 1966). This characteristic makes it a valuable compound for treating urinary tract infections.

Photodegradation Study

A study on the behavior of sulfapyridine and sulfamethazine, along with their acetylated metabolites (including Acetyl sulfamethoxypyrazine), under artificial irradiance conditions revealed important insights. These compounds exhibited varying degradation rate constants and half-lives, with Acetyl sulfamethoxypyrazine showing distinct photodegradation behavior (García-Galán, Díaz-Cruz, & Barceló, 2012)(García-Galán, Díaz-Cruz, & Barceló, 2012). This research provides valuable information for environmental assessments and the pharmaceutical industry.

Metabolism and Pharmacokinetics

The metabolism of sulfamethoxypyrazine and its acetylated form has been extensively studied. Acetylation polymorphism plays a significant role in determining the metabolism of these compounds (Das & Eastwood, 1975)(Das & Eastwood, 1975). Additionally, a study on the simultaneous quantitative analysis of pyrimethamine and sulfamethoxypyrazine in plasma using liquid chromatography/tandem mass spectrometry provides insights into their pharmacokinetics (Storme, Jansen, Goeteyn, & Van Bocxlaer, 2006)(Storme, Jansen, Goeteyn, & Van Bocxlaer, 2006).

Environmental Impact and Removal Techniques

Acetyl sulfamethoxypyrazine, as a persistent organic pollutant, undergoes various transformation reactions in the environment, forming oxidized, acetylated, and hydrolyzed metabolites. Its occurrence in different ecosystems has led to research on removal technologies such as adsorption and advanced oxidation processes (Prasannamedha & Kumar, 2020)(Prasannamedha & Kumar, 2020). This area of research is crucial for environmental protection and public health.

properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-N-(3-methoxypyrazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-9(18)17(12-13(21-2)16-8-7-15-12)22(19,20)11-5-3-10(14)4-6-11/h3-8H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVCIJWBGGVDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=NC=CN=C1OC)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189470
Record name Acetyl sulfamethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl sulfamethoxypyrazine

CAS RN

3590-05-4
Record name Acetylsulfamethoxypyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3590-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl sulfamethoxypyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl sulfamethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(p-aminophenyl)sulphonyl]-N-(3-methoxypyrazinyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL SULFAMETHOXYPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SXL21GVKG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
J Languillon - Int. J. Lepr, 1971 - ila.ilsl.br
There is agreement in the results obtained by numerous research workers in the treatment of tuberculoid leprosy with longacting sulfonamides; clinical cure is rapidly obtained and …
Number of citations: 3 ila.ilsl.br
A Cherkasov - International Journal of Molecular Sciences, 2005 - mdpi.com
On the basis of the previous models of inductive and steric effects, ‘inductive’ electronegativity and molecular capacitance, a range of new ‘inductive’ QSAR descriptors has been derived…
Number of citations: 54 www.mdpi.com
F Blatter, BL Reinach, M Chiu - researchgate.net
S00S LLS LLS SGGGGGGSGGGGGGGGGGS 514/45; 536/272 acid salt of 5-amino-3-(2-O-acetyl-3'-deoxy-fD-ribofura-(58) kk kk kk kkk kkkk..........«ttt........ None nosyl-3-hiazolois-…
Number of citations: 0 www.researchgate.net
MTD Cronin, AO Aptula, JC Dearden… - Journal of chemical …, 2002 - ACS Publications
The aim of this study was to develop a simple quantitative structure−activity relationship (QSAR) for the classification and prediction of antibacterial activity, so as to enable in silico …
Number of citations: 111 pubs.acs.org
M Murcia-Soler, F Pérez-Giménez… - Journal of chemical …, 2003 - ACS Publications
A set of topological and structural descriptors has been used to discriminate general pharmacological activity. To that end, we selected a group of molecules with proven …
Number of citations: 44 pubs.acs.org
M Murcia-Soler, F Pérez-Giménez… - Journal of Molecular …, 2003 - Elsevier
The aim of the work was to discriminate between antibacterial and non-antibacterial drugs by topological methods and to select new potential antibacterial agents from among new …
Number of citations: 66 www.sciencedirect.com
H Berlin, G Brante, P Bünger, L Dettli, P Spring… - Chemotherapy, 1969 - karger.com
Materials and Methods Pure substance and tablets (0.1 and 0.5 g) of sulfamethoxypyrazine were provided by the Aktiebolaget Kabi, Stockholm, Sweden. The melting point, as given …
Number of citations: 14 karger.com
JI Bueso-Bordils, PA Alemán… - … -Aided Drug Design, 2015 - ingentaconnect.com
In this paper, molecular topology was used to develop a mathematical model capable of classifying compounds according to their antibacterial activity. Topological indices were used as …
Number of citations: 10 www.ingentaconnect.com
T SHENK, JD RABINOWITZ, J MUNGER, B BENNETT - ic.gc.ca
Alterations of certain metabolite concentrations and fluxes that occur in response to viral infection are described. Host cell enzymes in the involved metabolic pathways are selected as …
Number of citations: 0 www.ic.gc.ca
IPC Class, A USPC - 2013 - patentsencyclopedia.com
Alterations of certain metabolite concentrations and fluxes that occur in response to viral infection are described. Host cell enzymes in the involved metabolic pathways are selected as …
Number of citations: 0 www.patentsencyclopedia.com

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